molecular formula C19H21N B12608786 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline CAS No. 887353-43-7

5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline

Katalognummer: B12608786
CAS-Nummer: 887353-43-7
Molekulargewicht: 263.4 g/mol
InChI-Schlüssel: HINXOYBVOJRZHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline is a complex organic compound with the molecular formula C18H21N

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with cyclopentanone in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the benzyl group in 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline imparts unique chemical properties and potential biological activities, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

887353-43-7

Molekularformel

C19H21N

Molekulargewicht

263.4 g/mol

IUPAC-Name

5-benzyl-1,2,3,3a,4,9b-hexahydrocyclopenta[c]quinoline

InChI

InChI=1S/C19H21N/c1-2-7-15(8-3-1)13-20-14-16-9-6-11-17(16)18-10-4-5-12-19(18)20/h1-5,7-8,10,12,16-17H,6,9,11,13-14H2

InChI-Schlüssel

HINXOYBVOJRZHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CN(C3=CC=CC=C3C2C1)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.